tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate
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Overview
Description
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is an organic compound that features a tert-butyl group, a cyclopentyl ring with a hydroxyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the molecule . The reaction conditions often require a catalyst, such as a manganese complex, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to form amines under specific conditions.
Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts are commonly used for the oxidation of the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Various nucleophiles can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Reduction: Amines are the major products formed from the reduction of the carbamate group.
Substitution: Different cyclopentyl derivatives are formed depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors . The hydroxyl group on the cyclopentyl ring can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
- tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, while the hydroxyl group on the cyclopentyl ring allows for hydrogen bonding interactions. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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